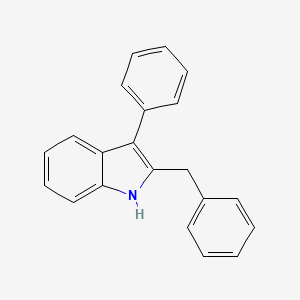
2-benzyl-3-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals The structure of this compound consists of a benzyl group attached to the second position and a phenyl group attached to the third position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-3-phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For example, the reaction of phenylhydrazine with benzyl methyl ketone in the presence of an acid catalyst such as methanesulfonic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-3-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-3-phenyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug discovery.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research has shown potential anticancer, antiviral, and anti-inflammatory activities of indole derivatives, making this compound a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-benzyl-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s indole ring structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Additionally, the benzyl and phenyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
2-Phenylindole: Similar structure but lacks the benzyl group, affecting its biological activity and chemical reactivity.
3-Benzylindole: Similar structure but lacks the phenyl group, leading to different pharmacological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
Uniqueness: 2-Benzyl-3-phenyl-1H-indole is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical versatility and biological activity. This dual substitution pattern allows for diverse interactions with molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
4679-91-8 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-benzyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22-20/h1-14,22H,15H2 |
Clave InChI |
HGFVIHWBUPHFKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















